molecular formula C15H21N3 B271565 2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole

2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole

Cat. No.: B271565
M. Wt: 243.35 g/mol
InChI Key: QCVNIPBRUFFPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole is a heterocyclic compound that features both a benzimidazole and a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and makes it a valuable target for drug development.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C15H21N3/c1-13-16-14-7-3-4-8-15(14)18(13)12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

QCVNIPBRUFFPEG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CCN3CCCCC3

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using an appropriate alkyl halide to introduce the 2-methyl group.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzimidazole core can bind to various enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic properties.

Uniqueness

2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole is unique due to the combination of the piperidine and benzimidazole moieties, which confer a distinct set of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in drug discovery and development.

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